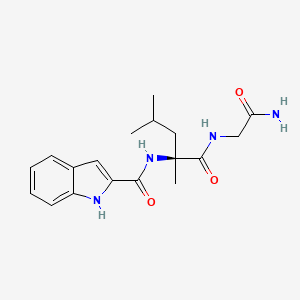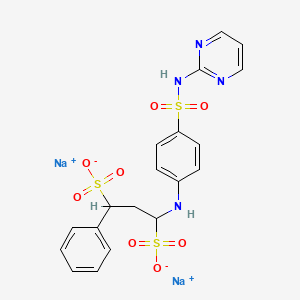
1-Methyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4(1H)-pyrimidinone is a heterocyclic organic compound that features a pyrimidine ring with a methyl group at the first position and a keto group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-2,4-diaminopyrimidine with formic acid can yield this compound through a cyclization process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Methyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-methyl-4-hydroxypyrimidine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the keto group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-methyl-4-hydroxypyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-4(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes that rely on these pathways.
Similar Compounds:
1-Methyl-4(1H)-imidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.
1-Methyl-4(1H)-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
1-Methyl-4(1H)-pyrazole: Features a pyrazole ring, used in different chemical and biological applications.
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
特性
| 2228-30-0 | |
分子式 |
C5H6N2O |
分子量 |
110.11 g/mol |
IUPAC名 |
1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-5(8)6-4-7/h2-4H,1H3 |
InChIキー |
NWLPRJINWFMRHH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)

![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
